N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonamide typically involves the reaction of 3-(hydrazinecarbonyl)aniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide moiety can interact with various biological targets, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzamide
- N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonyl chloride
- N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonyl hydrazide
Uniqueness
N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonamide is unique due to the presence of both hydrazinecarbonyl and sulfonamide groups in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-5-7-13(8-6-10)21(19,20)17-12-4-2-3-11(9-12)14(18)16-15/h2-9,17H,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHXHQVRCDLTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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